molecular formula C8H17NO B7884304 (1-Methylazepan-4-yl)methanol

(1-Methylazepan-4-yl)methanol

Cat. No.: B7884304
M. Wt: 143.23 g/mol
InChI Key: UAWKLTPGTRJWOI-UHFFFAOYSA-N
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Description

(1-Methylazepan-4-yl)methanol is a heterocyclic alcohol derivative featuring a seven-membered azepane ring substituted with a methyl group at the 1-position and a hydroxymethyl group (-CH2OH) at the 4-position. This compound is structurally related to azepane-based pharmacophores, which are prevalent in bioactive molecules targeting neurological and inflammatory pathways .

Properties

IUPAC Name

(1-methylazepan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-2-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWKLTPGTRJWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methylazepan-4-yl)methanol can be synthesized through various methods. One common approach involves the reduction of (1-Methylazepan-4-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (1-Methylazepan-4-yl)methanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Methylazepan-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methylazepan-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylazepan-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing molecular recognition and binding .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares (1-Methylazepan-4-yl)methanol with structurally related azepane derivatives:

Compound Structure Key Functional Groups Biological Activity/Use References
This compound Azepane ring with 1-methyl and 4-hydroxymethyl substituents -CH2OH at C4 Limited direct data; inferred potential in receptor modulation (e.g., AChRs)
1-Methylazepan-4-ol Azepane ring with 1-methyl and 4-hydroxy substituents -OH at C4 Intermediate in synthesis of bioactive molecules (e.g., azelastine impurities)
Azelastine Hydrochloride Phthalazin-1-one core with 4-chlorobenzyl and 1-methylazepan-4-yl groups Phthalazinone, chlorobenzyl Antihistamine (H1-receptor antagonist); treats allergic rhinitis and asthma
5-(Trifluoromethyl)-6-(1-methylazepan-4-yl)methyl-1H-quinolin-2-one Quinolin-2-one core with trifluoromethyl and azepane-methyl substituents Trifluoromethyl, quinolin-2-one Potent agonist of human nicotinic acetylcholine receptors (nAChRs)
N′-(1-Methylazepan-4-yl)benzohydrazide HCl Benzohydrazide linked to 1-methylazepan-4-yl Benzohydrazide Investigated for pharmacological properties (exact activity unspecified)

Physicochemical Properties

  • Azelastine Hydrochloride: Melting point ~225°C (decomposition), freely soluble in formic acid, slightly soluble in water/ethanol .
  • 1-Methylazepan-4-ol: Likely higher polarity than this compound due to -OH vs. -CH2OH groups; exact solubility data unavailable .

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